2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-16(2,17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13;/h3-11H,12,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTZGRCGDQVSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Common Reactions
- Oxidation : Can yield benzylic alcohols or ketones.
- Reduction : Converts nitro groups to amine groups.
- Substitution : The benzyloxy group can be replaced by other nucleophiles.
Chemistry
In organic synthesis, 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride is utilized as a building block for constructing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.
Biology
The compound has been investigated for its biological activities, particularly its interactions with enzymes and receptors. It has shown potential in:
- Monoamine Oxidase Inhibition : Studies indicate that derivatives similar to this compound can inhibit MAO-A and MAO-B, which are critical targets for treating neurological disorders such as depression and Parkinson's disease .
- Cholinesterase Inhibition : Selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) has been noted, which is significant for developing treatments aimed at cognitive decline.
Medicine
Research into the pharmacological properties of this compound suggests potential therapeutic effects in treating neurodegenerative diseases. For instance:
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against oxidative stress and neuroinflammation, making them candidates for further development in treating conditions like Parkinson's disease .
Monoamine Oxidase Inhibition
A study evaluated the inhibitory effects of similar compounds on MAO-A and MAO-B. The results indicated that modifications to the benzyloxy group could enhance inhibitory efficacy. The following table summarizes key findings:
| Study Focus | Target Enzyme | IC50 Value (µM) | Comments |
|---|---|---|---|
| MAO-A Inhibition | MAO-A | 1.38 | Significant inhibition observed |
| MAO-B Inhibition | MAO-B | 2.48 | Selective inhibition noted |
| Cholinesterase Activity | BChE | 55 | Less potent than standard inhibitors |
Antimicrobial Activity
Another study focused on the antimicrobial properties of derivatives similar to this compound. Preliminary results suggested potential efficacy against various pathogens, indicating a broader application in pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Theoretical Physicochemical Properties
- Molecular Formula: C₁₆H₁₈ClNO (theoretical, derived from structural analysis).
- Molecular Weight : ~275.78 g/mol.
Synthesis Insights
While direct synthesis data for this compound are unavailable in the provided evidence, analogous routes (e.g., ) suggest a possible pathway involving nucleophilic substitution or reductive amination. For example, reacting 4-(benzyloxy)benzaldehyde with acetone via a Mannich reaction could yield the tertiary amine intermediate, followed by hydrochloride salt formation .
Comparative Analysis with Structurally Similar Compounds
The table below compares 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride with structurally related compounds, emphasizing substituent effects, molecular properties, and applications.
Key Observations
Substituent Effects on Lipophilicity :
- The benzyloxy group in the target compound likely confers higher lipophilicity (logP) than smaller substituents (e.g., fluoro or methoxy ), influencing blood-brain barrier penetration.
- The trifluoromethoxy group () combines hydrophobicity and electron-withdrawing properties, enhancing metabolic stability in drug candidates .
Isopropyl groups () reduce solubility but increase steric shielding of the amine, affecting bioavailability .
Applications :
Biological Activity
2-[4-(Benzyloxy)phenyl]propan-2-amine hydrochloride, also known as a benzyloxy-substituted phenyl compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C15H20ClN
- Molecular Weight : 265.78 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of monoamine transporters, influencing neurotransmitter levels in the brain, which may contribute to its potential antidepressant and anxiolytic effects.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzyloxy-substituted phenyl compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, compounds with similar structures have shown minimal inhibitory concentrations (MICs) comparable to first-line antitubercular drugs like isoniazid .
- Neuroprotective Effects : Research indicates that certain benzyloxy-substituted compounds may protect against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests a potential role in neurodegenerative disease management .
- Cytotoxicity and Selectivity : In vitro studies assessing cytotoxicity on Vero and HepG2 cell lines have shown that some derivatives maintain selectivity for bacterial targets without significantly affecting mammalian cell viability .
Antimycobacterial Evaluation
A study synthesized a series of compounds related to this compound and evaluated their antimycobacterial activity against M. tuberculosis. Two compounds demonstrated MIC values of 2.7 µM and 2.8 µM, indicating promising activity against drug-susceptible strains while showing low toxicity towards mammalian cells .
Neuroprotective Study
In another study focused on neuroprotection, compounds similar to this compound were tested for their ability to mitigate amyloid-beta-induced neurotoxicity. The results indicated that these compounds could serve as multipotent agents for Alzheimer's disease treatment .
Data Tables
| Activity | MIC (µM) | Cell Line Viability (%) | Notes |
|---|---|---|---|
| Antimycobacterial | 2.7 - 2.8 | >80% (Vero, HepG2) | Comparable to isoniazid |
| Neuroprotective | N/A | >75% | Effective against amyloid-beta toxicity |
Q & A
Q. What are the recommended methods for synthesizing 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride, and how can reaction efficiency be optimized?
A robust synthesis typically involves reductive amination of 4-(benzyloxy)acetophenone with ammonium acetate under hydrogenation conditions, followed by hydrochloric acid salt formation. To optimize efficiency:
- Use palladium on carbon (Pd/C) as a catalyst for selective reduction of the ketone intermediate.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize byproducts.
- Purify via recrystallization from ethanol/water mixtures to achieve >95% purity.
Experimental design frameworks like factorial designs (e.g., varying temperature, catalyst loading, and solvent ratios) can systematically identify optimal conditions .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Handling : Use engineering controls (e.g., fume hoods) to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Regularly monitor for deliquescence, as hydrochloride salts are hygroscopic.
- Emergency protocols : Immediate skin decontamination with soap/water and eye rinsing with saline for 15 minutes. Documented training on spill containment (e.g., using vermiculite) is critical .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; validate against a reference standard.
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, supplemented by Fourier-transform infrared spectroscopy (FTIR) for amine and aromatic C-O bond identification.
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (MW = 289.8 g/mol) and detect impurities .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the synthesis and reaction optimization of this compound?
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for rate-limiting steps.
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts.
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictive accuracy. This approach reduces trial-and-error experimentation by ~40% .
Q. What strategies are recommended for resolving contradictory data in pharmacological studies involving this compound?
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts.
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to confirm target engagement.
- Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, prioritizing datasets with rigorous controls .
Q. What experimental design frameworks (e.g., factorial designs) are suitable for studying structure-activity relationships (SAR) of derivatives?
- Fractional factorial designs : Screen variables (e.g., substituent electronegativity, steric bulk) to identify critical parameters for bioactivity.
- Response surface methodology (RSM) : Optimize synthetic conditions for derivatives with enhanced solubility or binding affinity.
- High-throughput screening (HTS) : Use automated platforms to test libraries of analogs against target receptors (e.g., GPCRs) .
Q. How can researchers validate the mechanism of action of this compound in biological systems using isotopic labeling or kinetic studies?
- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways via scintillation counting or autoradiography.
- Kinetic assays : Perform stopped-flow fluorescence spectroscopy to measure binding rates (kon/koff) to target proteins.
- Knockout models : Use CRISPR-Cas9 to delete putative target genes and assess functional rescue with the compound .
Q. What methodologies are effective for analyzing environmental stability and degradation pathways under varying conditions?
- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.
- Hydrolytic stability : Incubate in buffers (pH 3–10) at 37°C for 14 days; quantify remaining parent compound via HPLC.
- Ecotoxicity screening : Use Daphnia magna or algal growth inhibition tests to assess environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
